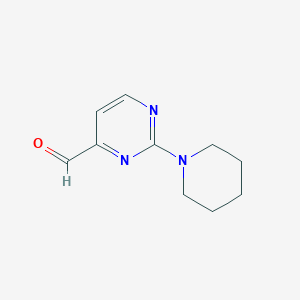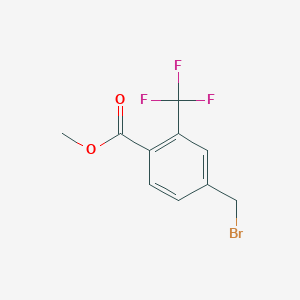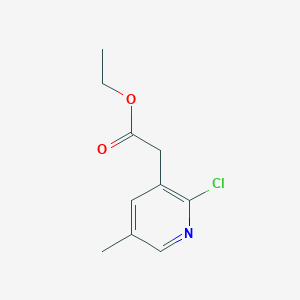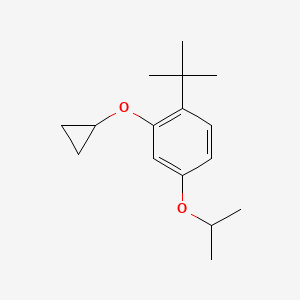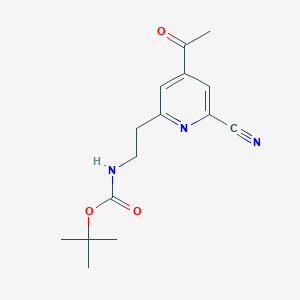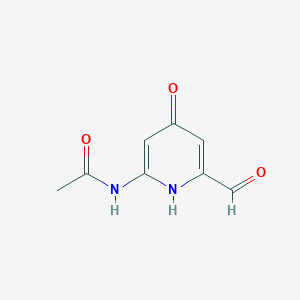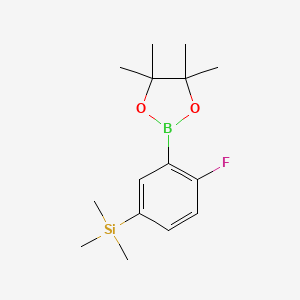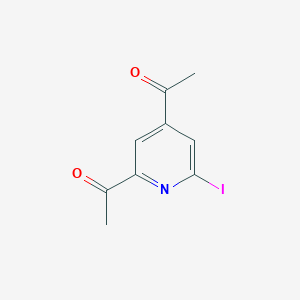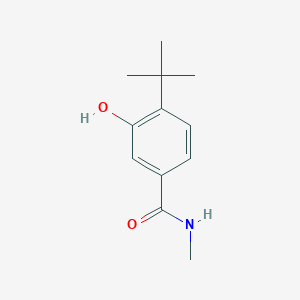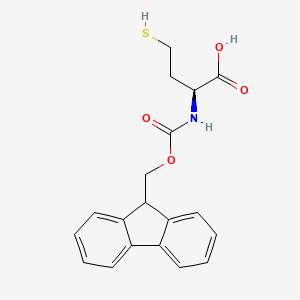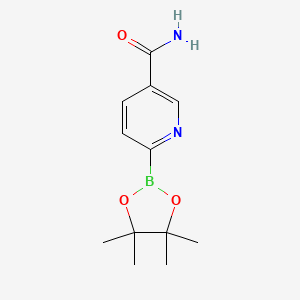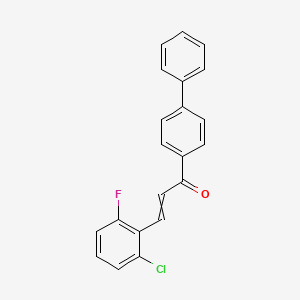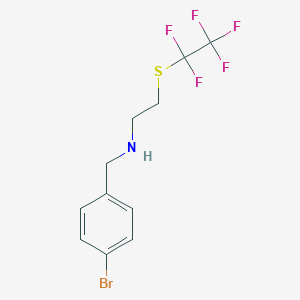
(4-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine is an organic compound that features a bromobenzyl group and a pentafluoroethylsulfanyl group attached to an ethylamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine typically involves multiple steps. One common approach is to start with 4-bromobenzyl bromide, which can be synthesized by brominating 4-bromotoluene .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow protocols for bromination and substitution reactions. These methods utilize reagents like N-bromosuccinimide and household compact fluorescent lamps to activate radical reactions . The use of acetonitrile as a solvent helps avoid hazardous chlorinated solvents.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, silica sulfuric acid, and ammonium bromide.
Reducing agents: Sodium borohydride and lithium aluminum hydride.
Nucleophiles: Sodium iodide and other halides.
Major Products
The major products formed from these reactions include:
4-Bromobenzaldehyde: Formed through oxidation reactions.
Benzyl derivatives: Formed through reduction and substitution reactions.
Applications De Recherche Scientifique
(4-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing bromobenzyl and pentafluoroethylsulfanyl groups.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine involves its interaction with molecular targets and pathways. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the pentafluoroethylsulfanyl group can influence the compound’s reactivity and stability . These interactions can modulate the compound’s biological and chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromobenzyl alcohol: Shares the bromobenzyl group but lacks the pentafluoroethylsulfanyl group.
Benzyl bromide: Contains a benzyl group with a bromine atom but lacks the additional functional groups.
Uniqueness
(4-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine is unique due to the presence of both the bromobenzyl and pentafluoroethylsulfanyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H11BrF5NS |
|---|---|
Poids moléculaire |
364.17 g/mol |
Nom IUPAC |
N-[(4-bromophenyl)methyl]-2-(1,1,2,2,2-pentafluoroethylsulfanyl)ethanamine |
InChI |
InChI=1S/C11H11BrF5NS/c12-9-3-1-8(2-4-9)7-18-5-6-19-11(16,17)10(13,14)15/h1-4,18H,5-7H2 |
Clé InChI |
CMTCPPCXFODXHK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNCCSC(C(F)(F)F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


